molecular formula C14H17N3O4S B2464945 N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 874806-27-6

N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No.: B2464945
CAS No.: 874806-27-6
M. Wt: 323.37
InChI Key: WNEZIHBKSBAXKY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide typically involves the reaction of 3,5-dimethylaniline with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as sulfonation and cyclization to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting the function of the target molecule. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
  • N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Uniqueness

N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-5-10(2)7-11(6-9)15-22(20,21)12-8-16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEZIHBKSBAXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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